
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate is a complex organophosphorus compound It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate typically involves the reaction of 4-methyl-1,1-diphenylphosphine with a suitable halogenating agent, followed by the addition of hexafluorophosphate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route, but common solvents include dichloromethane and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts with different anions.
Scientific Research Applications
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate involves its interaction with molecular targets through its phosphonium ion. This interaction can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the phosphonium ion can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity but different structural properties.
Tetraphenylphosphonium chloride: Another phosphonium salt with comparable applications in organic synthesis.
Phosphonium ylides: Compounds that share the phosphonium ion but differ in their overall structure and reactivity.
Uniqueness
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate is unique due to its specific combination of a phosphonium ion with a hexafluorophosphate anion. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
54230-12-5 |
|---|---|
Molecular Formula |
C22H22F6P2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
4-methyl-1,1-diphenyl-3,4-dihydro-2H-phosphinolin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C22H22P.F6P/c1-18-16-17-23(19-10-4-2-5-11-19,20-12-6-3-7-13-20)22-15-9-8-14-21(18)22;1-7(2,3,4,5)6/h2-15,18H,16-17H2,1H3;/q+1;-1 |
InChI Key |
NEJIKZLYCCYCJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[P+](C2=CC=CC=C12)(C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


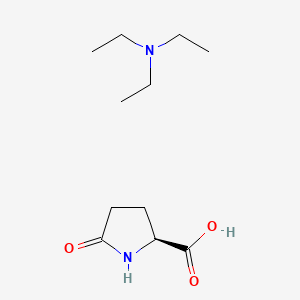
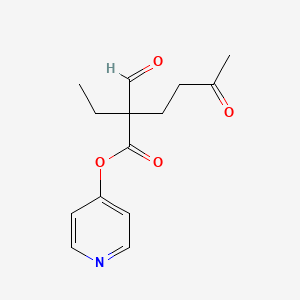

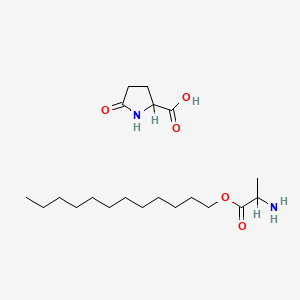

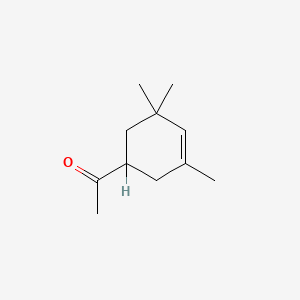

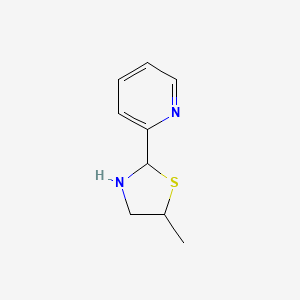
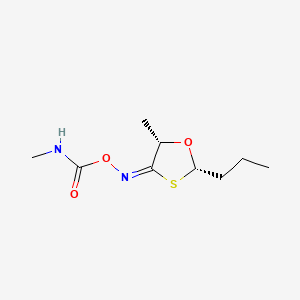


![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)


